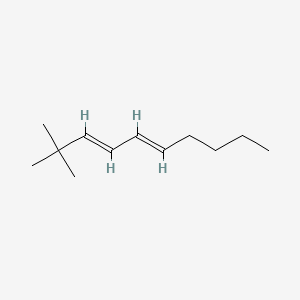
2,2-Dimethyl-3,5-decadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3,5-decadiene is an organic compound with the molecular formula C12H22 It is a diene, meaning it contains two double bonds within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3,5-decadiene typically involves the use of alkenes and alkynes as starting materials. One common method is the catalytic hydrogenation of 2,2-dimethyl-3,5-decadien-1-yne. This reaction is carried out under specific conditions, including the presence of a palladium catalyst and hydrogen gas.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3,5-decadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or adjacent carbon atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., Br2, Cl2) or nucleophiles (e.g., OH-, NH3).
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2,2-Dimethyl-3,5-decadiene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3,5-decadiene involves its interaction with molecular targets such as enzymes and receptors. The double bonds in the compound allow it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes.
Comparison with Similar Compounds
2,2-Dimethyl-3,5-decadien-1-yne: A related compound with a triple bond.
2,2-Dimethyl-3,5-decadiene: A similar diene with different substitution patterns.
3,5-Decadiyne, 2,2-dimethyl-: Another related compound with a different arrangement of double and triple bonds.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and methyl groups. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
55638-50-1 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
(3E,5E)-2,2-dimethyldeca-3,5-diene |
InChI |
InChI=1S/C12H22/c1-5-6-7-8-9-10-11-12(2,3)4/h8-11H,5-7H2,1-4H3/b9-8+,11-10+ |
InChI Key |
AJRCNFWSKFHYRK-BNFZFUHLSA-N |
Isomeric SMILES |
CCCC/C=C/C=C/C(C)(C)C |
Canonical SMILES |
CCCCC=CC=CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















